Cas no 1955547-05-3 (rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride)

Technical Introduction: rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride is a bicyclic amine derivative with a strained cycloheptane structure, featuring a hydroxyl group and a tertiary amine functionality. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. Its rigid bicyclic scaffold offers stereochemical complexity, useful for probing structure-activity relationships or as a building block in heterocyclic synthesis. The compound’s unique geometry may also serve as a precursor for chiral ligands or bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research applications. Proper handling under inert conditions is recommended due to potential sensitivity.
rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride structure
1955547-05-3 structure
Product Name:rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride
CAS No:1955547-05-3
MF:C6H12ClNO
MW:149.6186
MDL:MFCD30181784
CID:4759587
PubChem ID:122164270
Update Time:2025-10-31

rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
    • rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride
    • MDL: MFCD30181784
    • Inchi: 1S/C6H11NO.ClH/c8-6-1-2-7-4-5(6)3-6;/h5,7-8H,1-4H2;1H/t5-,6+;/m1./s1
    • InChI Key: HERGXXSUQVJVAM-IBTYICNHSA-N
    • SMILES: Cl[H].O([H])[C@]12C([H])([H])C([H])([H])N([H])C([H])([H])[C@@]1([H])C2([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 115
  • Topological Polar Surface Area: 32.299

rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride Pricemore >>

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Additional information on rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride

Comprehensive Overview of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS No. 1955547-05-3)

The compound rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS No. 1955547-05-3) is a bicyclic amine derivative with significant potential in pharmaceutical research and development. Its unique structural framework, featuring a 3-azabicyclo[4.1.0]heptane core, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential applications in drug discovery, particularly in targeting neurological and metabolic disorders.

One of the key highlights of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride is its chiral nature, which plays a critical role in its biological activity. The (1R,6R) configuration ensures high selectivity in binding to specific receptors, making it a promising candidate for enantioselective synthesis. Recent studies have explored its utility in developing novel GABA receptor modulators and enzyme inhibitors, aligning with the growing demand for precision medicine.

In the context of current trends, this compound has garnered attention for its potential role in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's. With the rise of AI-driven drug discovery, computational models have identified rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride as a scaffold for designing next-generation therapeutics. Its compatibility with high-throughput screening techniques further enhances its appeal in modern pharmacology.

From a synthetic chemistry perspective, the preparation of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride involves multi-step processes, including cyclization and resolution steps. Advanced techniques like asymmetric catalysis and chiral chromatography are often employed to achieve high enantiomeric purity. These methods are frequently discussed in academic forums and industry publications, reflecting the compound's relevance in cutting-edge research.

The pharmacological profile of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride is another area of active investigation. Preliminary data suggest its metabolites exhibit favorable pharmacokinetic properties, such as good blood-brain barrier permeability and low toxicity. These attributes are critical for developing central nervous system (CNS) drugs, a sector experiencing rapid growth due to unmet medical needs.

Beyond its biomedical applications, this compound is also a subject of interest in green chemistry initiatives. Researchers are exploring eco-friendly synthesis routes to minimize waste and reduce reliance on hazardous reagents. Such efforts align with global sustainability goals and resonate with environmentally conscious stakeholders in the pharmaceutical industry.

In summary, rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS No. 1955547-05-3) represents a versatile and scientifically intriguing molecule. Its structural elegance, combined with its potential therapeutic applications, positions it at the forefront of medicinal chemistry. As research progresses, this compound is likely to play a pivotal role in advancing precision medicine and sustainable drug development.

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